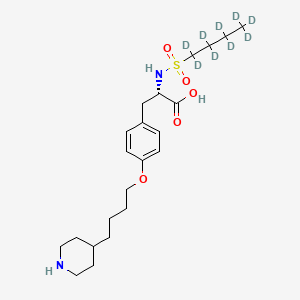
1,4-Butane-d8-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butane-d8-dithiol is a deuterated form of 1,4-Butanedithiol, an organosulfur compound with the formula HSCD2CD2CD2CD2SH. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. It is a colorless liquid with a strong odor and is highly soluble in organic solvents. The compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butane-d8-dithiol can be synthesized through the deuteration of 1,4-Butanedithiol. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production methods ensure high purity and yield of the compound, making it suitable for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Butane-d8-dithiol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in substitution reactions where the thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 1,2-dithiane.
Reduction: The major product is the corresponding thiol.
Substitution: The products depend on the substituent introduced.
Scientific Research Applications
1,4-Butane-d8-dithiol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structures.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of biodegradable polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Butane-d8-dithiol involves its interaction with various molecular targets. The compound can form disulfide bonds with proteins and other biomolecules, affecting their structure and function. It can also act as a reducing agent, participating in redox reactions that are crucial for various biochemical processes.
Comparison with Similar Compounds
1,4-Butane-d8-dithiol can be compared with other similar compounds such as:
1,4-Butanedithiol: The non-deuterated form, which has similar chemical properties but different isotopic composition.
1,3-Propanedithiol: A shorter-chain dithiol with different reactivity and applications.
Dithiothreitol: A commonly used reducing agent in biochemistry with different structural and functional properties.
The uniqueness of this compound lies in its deuterated nature, which makes it valuable for studies involving isotopic labeling and tracing.
Properties
Molecular Formula |
C4H10S2 |
|---|---|
Molecular Weight |
130.3 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-dithiol |
InChI |
InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 |
InChI Key |
SMTOKHQOVJRXLK-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])S)C([2H])([2H])S |
Canonical SMILES |
C(CCS)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)

